molecular formula C6H7ClN2O B13596019 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone

2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone

Cat. No.: B13596019
M. Wt: 158.58 g/mol
InChI Key: ITGLWKPRALPPCS-UHFFFAOYSA-N
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Description

2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-1-(1-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2H2,1H3

InChI Key

ITGLWKPRALPPCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of diamides under basic conditions, which produces a range of substituted imidazol-4-ones . Another method includes the dehydrogenation of imidazolines, where 2-methylimidazoline is heated to melt, and active nickel is added to facilitate the reaction .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the common methods used in the industrial production of imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce various substituted imidazole compounds .

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450, affecting its function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the imidazole ring enhances its reactivity and potential for forming various derivatives .

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